4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine
Description
This compound is a piperidine derivative functionalized with two sulfonyl groups: one attached to a 1-methyl-1H-imidazole moiety and the other to a 2-(trifluoromethyl)benzenesulfonyl group. Its structure combines heterocyclic and fluorinated aromatic components, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and binding affinity .
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S2/c1-21-11-8-20-15(21)27(23,24)12-6-9-22(10-7-12)28(25,26)14-5-3-2-4-13(14)16(17,18)19/h2-5,8,11-12H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKYBXDVFWJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
The final step involves the sulfonylation of the imidazole and piperidine rings with sulfonyl chlorides under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the sulfonylation steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted imidazole or piperidine derivatives.
Scientific Research Applications
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme mechanisms due to its unique functional groups.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The sulfonyl groups can form strong hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
- The target compound’s dual sulfonyl groups distinguish it from analogs with single sulfonyl, carbonyl, or methanone linkages. This may enhance its polarity and solubility compared to compounds like 65 .
- The trifluoromethyl group in the benzenesulfonyl moiety likely improves metabolic stability, a feature shared with Compound 65 and SCH 66712 .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological Data
Key Observations:
- The trifluoromethyl group in the target compound and Compound 65 may enhance target binding through hydrophobic interactions, as seen in SCH 66712’s CYP2D6 inhibition .
- The sulfonyl groups in the target compound could improve solubility over analogs like Compound 65, which contains a methanone group .
Biological Activity
The compound 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine is a sulfonamide derivative that has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a piperidine ring substituted with sulfonyl groups and a trifluoromethyl group. The presence of the imidazole moiety contributes to its potential biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant pharmacological properties. The biological activities associated with This compound include:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : Notably, they may inhibit enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Potential : Preliminary studies suggest possible anticancer effects.
Antibacterial Activity
A study conducted on related sulfonamide compounds demonstrated moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM, indicating potent antibacterial properties .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Escherichia coli | 6.28 |
Enzyme Inhibition
The enzyme inhibition profile of similar compounds indicates strong activity against urease, which is crucial for treating conditions like urinary tract infections.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Compound A | 2.14 |
| Urease | Compound B | 1.21 |
These findings suggest that the compound may serve as a lead for developing new therapeutics targeting these enzymes.
Anticancer Activity
In vitro studies have indicated that imidazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines showing significant cytotoxicity.
Case Studies
- Case Study on Anticancer Effects : A derivative of the compound was tested against human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, highlighting its potential as an anticancer agent .
- Enzyme Inhibition Study : Another study focused on the inhibition of urease by similar sulfonamide derivatives, demonstrating that modifications in the sulfonamide group significantly affect inhibitory potency .
Q & A
Q. What are the key synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine?
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. A common approach includes:
- Step 1: Sulfonylation of piperidine using 1-methyl-1H-imidazole-2-sulfonyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography .
- Step 2: Introduction of the 2-(trifluoromethyl)benzenesulfonyl group via nucleophilic substitution, employing triethylamine as a base and DMF as a solvent at 60–70°C .
- Step 3: Final purification using recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization employs:
- NMR Spectroscopy: H and C NMR in DMSO-d6 to verify proton environments (e.g., imidazole protons at δ 7.8–8.2 ppm, trifluoromethyl singlet at δ 4.1 ppm) .
- Mass Spectrometry (HRMS): ESI+ mode confirms molecular ion peaks (e.g., [M+H] at m/z 506.0825) .
- Elemental Analysis: CHNS data to validate stoichiometry (e.g., C: 47.2%, H: 4.1%, N: 11.3%) .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers (≤0.1 mg/mL at pH 7.4). Pre-formulation studies recommend DMSO stock solutions for biological assays .
- Stability: Degrades under prolonged UV exposure; storage at -20°C in amber vials is advised. Hydrolytic stability tests show <5% degradation in PBS over 72 hours at 4°C .
Advanced Questions
Q. How can computational modeling optimize the synthesis pathways for this compound?
Reaction path search methods (e.g., DFT calculations) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Quantum Chemical Calculations: Identify energy barriers for sulfonylation steps, guiding solvent selection (e.g., DCM vs. THF) to lower activation energy .
- Machine Learning: Analyze historical reaction data to prioritize conditions (e.g., 60°C, 12 hours) for higher yields .
- In Silico Screening: Predict regioselectivity in sulfonyl group attachment using molecular docking simulations .
Q. What strategies address conflicting biological activity data in different assay systems?
Discrepancies (e.g., IC50 variability in enzyme vs. cell-based assays) require:
- Assay Re-optimization: Adjust ATP concentrations in kinase assays to reflect physiological levels (1–10 mM) .
- Metabolite Profiling: LC-MS/MS to detect off-target interactions with serum proteins or metabolic enzymes .
- Orthogonal Validation: Use SPR (surface plasmon resonance) to confirm binding kinetics (e.g., Kd = 12 nM) independent of cellular permeability limitations .
Q. How does the compound’s dual sulfonyl group arrangement influence its receptor binding kinetics?
Structural dynamics studies reveal:
- Conformational Rigidity: The 1-methylimidazole sulfonyl group stabilizes a twisted piperidine conformation, enhancing fit into hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
- Electron-Withdrawing Effects: The trifluoromethylbenzenesulfonyl group increases electrophilicity, promoting covalent adduct formation with cysteine residues in target proteins (confirmed via X-ray crystallography) .
- Steric Effects: Molecular dynamics simulations show the 2-position trifluoromethyl group reduces off-target binding to cytochrome P450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
